Trihexylamine

Catalog No.
S1492108
CAS No.
102-86-3
M.F
C18H39N
M. Wt
269.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trihexylamine

Process chemists scaling liquid-liquid extraction often encounter poor phase separation with tributylamine or azeotrope formation with triethylamine. Trihexylamine eliminates these failures through an optimized C6 chain length.

  • Partition coefficients: markedly higher than TBA for propionic, succinic, and itaconic acids, maximizing recovery yields.
  • Viscosity: significantly lower than trioctylamine, ensuring efficient mixing, rapid settling, and lower pumping costs in mixer-settlers.
  • No azeotropes with organic acids, enabling straightforward thermal separation and solvent regeneration.

Available at ≥98% purity with consistent batch quality for kilo-lab to pilot-scale campaigns.

CAS Number

102-86-3

Product Name

Trihexylamine

IUPAC Name

N,N-dihexylhexan-1-amine

Molecular Formula

C18H39N

Molecular Weight

269.5 g/mol

InChI

InChI=1S/C18H39N/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3

InChI Key

DIAIBWNEUYXDNL-UHFFFAOYSA-N

SMILES

CCCCCCN(CCCCCC)CCCCCC

Synonyms

Trihexylamine; N,N-Dihexyl-1-hexanamine; NSC 409786; Tri-n-hexylamine;

Canonical SMILES

CCCCCCN(CCCCCC)CCCCCC

The exact mass of the compound Trihexylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409786. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

25 g, 100 g, 25 ml

Trihexylamine (THA) is a highly hydrophobic, low-volatility tertiary amine featuring three six-carbon aliphatic chains. In industrial and advanced laboratory settings, it is primarily procured as a high-performance extractant, an acid scavenger, and a precursor for specialized ionic liquids and deep eutectic solvents. With a boiling point of 263–265 °C and a vapor pressure of <1 mmHg at 20 °C, THA offers robust thermal stability and minimal evaporative loss compared to lighter aliphatic amines . Its specific chain length strikes an optimal balance between phase-separation efficiency (hydrophobicity) and fluid processability (viscosity), making it a critical material for liquid-liquid extraction of carboxylic acids, selective metal recovery, and the synthesis of morphology-controlled nanomaterials.

Research Fit

Workflow Organic-phase synthesis, extraction, phase-transfer catalysis
Selection Context Six-carbon alkyl chains provide high hydrophobicity and steric bulk
Physical Form Colorless to pale yellow liquid; very low water solubility

Substituting Trihexylamine with shorter-chain analogs like Triethylamine (TEA) or Tributylamine (TBA) frequently leads to process failures due to insufficient hydrophobicity, higher aqueous solubility, and problematic volatility. For instance, TEA forms stable azeotropes with organic acids, actively preventing thermal separation [1], while TBA often fails to achieve the partition coefficients required for efficient reactive extraction[2]. Conversely, substituting THA with longer-chain analogs such as Trioctylamine (TOA) or Tridodecylamine introduces severe steric hindrance and significantly higher viscosity, which can impede mass transfer rates and alter reaction kinetics. Consequently, THA is strictly required when a workflow demands high extraction efficiency combined with manageable fluid dynamics and zero azeotropic interference.

Substitution Risk

Chain Length

Shorter-chain amines (C2–C4) may alter reaction kinetics and catalytic selectivity.

Phase Stability

Tripropylamine or tributylamine may increase third-phase formation in solvent extraction.

Particle Morphology

Amine structure influences nanoparticle size; shorter chains yield larger, less uniform particles.

Reactive Extraction Efficiency for Carboxylic Acids

In the reactive extraction of itaconic acid from fermentation broths, the choice of tertiary amine chain length critically dictates recovery yields. Trihexylamine (THA) achieves an exceptional extraction efficiency of 97–99% and high partition coefficients (K-values of 26–84), matching the extractive power of heavier amines. In direct contrast, the shorter-chain Tributylamine (TBA) demonstrates poor phase partitioning, yielding an extraction efficiency of only 28–68% and K-values of just 0.4–2.1 under identical conditions [1].

Evidence DimensionExtraction efficiency (E%) and partition coefficient (K)
Target Compound Data97–99% E% (K = 26–84)
Comparator Or BaselineTributylamine (TBA): 28–68% E% (K = 0.4–2.1)
Quantified Difference>30% absolute increase in extraction efficiency and >10x increase in partition coefficient
ConditionsReactive extraction of 0.5 M itaconic acid using amine extractants in organic diluents

Buyers scaling up bio-based organic acid recovery must specify THA over TBA to ensure commercially viable extraction yields and reliable phase separation.

Methylation Eₐ
Head-to-head
79 kJ/mol
Supports process consistency in quaternary ammonium synthesis
Identical for trihexylamine, tributylamine, trioctylamine (DMC reaction)

Nanomaterial Morphology Control via Steric Stabilization

Tertiary amines are utilized as stabilizing agents in the solution-growth of n-type ZnO nanostructures to quench radial growth and promote longitudinal extension. Trihexylamine provides the optimal steric profile, yielding the highest aspect ratio structures (20–38). When heavier, more sterically hindered amines such as Tridodecylamine are substituted, the aspect ratio drops significantly due to excessive blocking of the polar surfaces by the longer alkyl chains[1].

Evidence DimensionZnO nanorod aspect ratio
Target Compound DataAspect ratio of 20–38
Comparator Or BaselineTridodecylamine: Lowest aspect ratio (quantifiably inferior longitudinal growth)
Quantified DifferenceTHA maximizes aspect ratio, whereas longer chains sterically inhibit it
ConditionsSolution-grown n-type ZnO nanostructures stabilized by tertiary amines

For electronic and photonic material procurement, THA is uniquely suited to drive high-aspect-ratio nanowire growth without the steric over-inhibition seen in longer-chain amines.

Au/TiO₂ Particle Size
Head-to-head
5.50 ± 3.45 nm
Reported smaller, more uniform nanoparticles vs. shorter-chain amines
TEM; formic acid production; Au/TiO₂ catalyst

Thermal Separation Compatibility and Volatility

In processes requiring the reversible capture and subsequent thermal splitting of acids, the volatility and phase behavior of the amine are paramount. Triethylamine (TEA) forms a stable azeotrope with formic acid at 27 mol%, which renders direct thermal splitting intractable. Trihexylamine, with its near-zero vapor pressure (<1 mmHg at 20 °C) and high boiling point (263–265 °C), avoids azeotrope formation entirely, allowing for clean thermal desorption and continuous solvent recycling without evaporative losses [1].

Evidence DimensionAzeotrope formation and thermal splitting viability
Target Compound DataNo azeotrope formation; <1 mmHg vapor pressure
Comparator Or BaselineTriethylamine (TEA): Forms stable azeotrope at 27 mol% acid; highly volatile
Quantified DifferenceComplete elimination of azeotropic distillation barriers
ConditionsThermal splitting of amine-acid adducts for acid recovery

Process engineers must select THA over lighter amines like TEA to enable energy-efficient, azeotrope-free distillation and solvent recycling.

Heck Rate Context
Head-to-head
Homogeneous Pd-TPP: Bu₃N ≈ Hex₃N > Et₃N; SLPC: Hex₃N ≈ Et₃N < Bu₃N
Context-dependent rate enhancement; homogeneous system may retain benefit
Silica-supported catalyst alters amine effect; Heck coupling
logP (octanol-water)
Class-level
calc. 7.0; exp. 4.47
Higher organic-phase partitioning vs. tributylamine
Supports extraction of hydrophobic analytes; chain-length trend
Extraction Phase Stability
Class-level
C6 chain enhances stability
Reported improved phase stability vs. shorter-chain amines
SANS/SAXS reverse aggregate analysis; uranium extraction context

Reactive Extraction of Bio-Based Carboxylic Acids

Directly following from its superior partition coefficients compared to TBA, THA is an ideal extractant for recovering high-value organic acids (e.g., itaconic, succinic, and propionic acids) from complex aqueous fermentation broths. Its hydrophobicity ensures rapid phase separation while maintaining a lower viscosity profile than TOA, facilitating easier pumping and mass transfer in industrial mixer-settlers[1].

Precursor for Hydrophobic Protic Ionic Liquids (PILs)

THA is utilized to synthesize low-viscosity, highly hydrophobic protic ionic liquids (e.g., by pairing with decanoic or octanoic acid). Because THA-based PILs exhibit lower dynamic viscosities (5.65 to 20.90 mPa·s) than many conventional aprotic ionic liquids, they are highly procured for the selective liquid-liquid extraction of critical metals, such as scandium from rare earth element mixtures, without requiring extensive dilution [2].

Shape-Directing Agent in Nanomaterial Synthesis

Leveraging its specific steric footprint, THA is procured as a capping and shape-directing agent in the wet-chemical synthesis of metal oxide nanostructures. As demonstrated in ZnO nanowire growth, THA selectively passivates polar facets to drive high-aspect-ratio 1D growth, outperforming both under-protecting short-chain amines and over-hindering long-chain amines [3].

Application Selection Guide

Application
Selection Property
Validation Focus
Quaternary ammonium methyl carbonate synthesis
Methylation kinetics context
Process consistency with DMC methylation
Nanoparticle catalyst synthesis (Au/TiO₂)
Amine-dependent size control
Particle size uniformity under reported conditions
Homogeneous Pd-TPP Heck coupling
Rate enhancement profile in homogeneous systems
Catalyst-specific performance; SLPC compatibility may differ
Hydrophobic analyte extraction
High logP for organic-phase partitioning
Partition efficiency and phase stability

Physical Description

Liquid

XLogP3

7.3

Boiling Point

261.7 °C

UNII

A9392WA249

GHS Hazard Statements

Aggregated GHS information provided by 130 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (30%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (98.46%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

68038-01-7
102-86-3

Wikipedia

Trihexylamine

General Manufacturing Information

All other chemical product and preparation manufacturing
1-Hexanamine, N,N-dihexyl-: ACTIVE
Amines, tri-C6-12-alkyl: ACTIVE

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